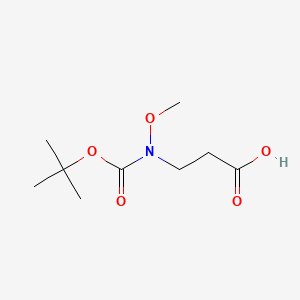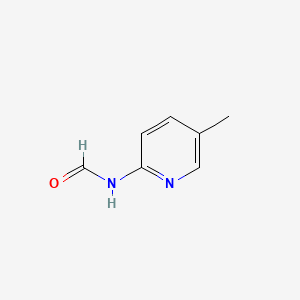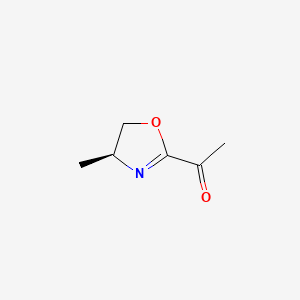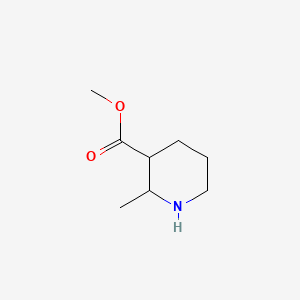
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions and a methyl group at the 4 position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization. For instance, the reaction of 3,5-dichloro-4-methyl-1H-pyrazole with hydrazine hydrate under acidic conditions can yield the desired triazole compound .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as copper(II) salts, can enhance the efficiency of the cyclization process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the triazole.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while reduction can produce various reduced triazole derivatives. Substitution reactions can introduce different functional groups, leading to a wide range of triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its antiviral and anticancer properties.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) involves its interaction with specific molecular targets. In biological systems, triazoles are known to inhibit enzymes by binding to their active sites. For example, they can inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its broad spectrum of biological activities.
3,5-Dichloro-1,2,4-Triazole: Similar to 4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) but lacks the methyl group at the 4 position.
4-Methyl-1,2,4-Triazole: Contains a methyl group at the 4 position but lacks the chlorine atoms at the 3 and 5 positions
Uniqueness
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) is unique due to the presence of both chlorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency as an antimicrobial agent and its utility in various chemical reactions .
Eigenschaften
CAS-Nummer |
171253-97-7 |
|---|---|
Molekularformel |
C3H3Cl2N3 |
Molekulargewicht |
151.978 |
IUPAC-Name |
3,5-dichloro-4-methyl-1,2,4-triazole |
InChI |
InChI=1S/C3H3Cl2N3/c1-8-2(4)6-7-3(8)5/h1H3 |
InChI-Schlüssel |
PTYSJUCNMCIREW-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1Cl)Cl |
Synonyme |
4H-1,2,4-Triazole,3,5-dichloro-4-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6,7,8,9-Tetrahydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B575678.png)



